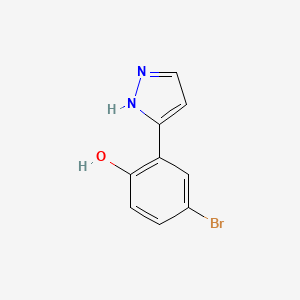

4-Bromo-2-(1H-pyrazol-3-yl)phenol

Description

Contextual Significance of Pyrazole-Phenol Hybrid Systems in Contemporary Chemistry

Pyrazole-phenol hybrid systems are a class of compounds that have garnered considerable attention in contemporary chemistry. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, appearing in a variety of approved drugs. ontosight.ai Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netnih.gov

The phenol (B47542) group, on the other hand, provides a versatile handle for forming hydrogen bonds and can participate in various chemical transformations. The combination of these two motifs in a single molecule can lead to synergistic effects, enhancing biological activity or creating novel material properties. researchgate.net The ability of pyrazole and phenol groups to engage in cooperative association through hydrogen bonding allows for the construction of a range of binary compounds with controlled connectivity and dimensionality. researchgate.net

Historical Perspective and Evolving Research Focus on 4-Bromo-2-(1H-pyrazol-3-yl)phenol

The history of pyrazole chemistry dates back to 1883, when Ludwig Knorr first synthesized a pyrazole derivative. mdpi.com The fundamental synthesis of the pyrazole ring itself was achieved by Edward Buchner in 1889. mdpi.com Early research primarily focused on the synthesis of substituted pyrazoles through methods like the Knorr synthesis, which involves the condensation of β-diketones with hydrazines. mdpi.comnih.gov

While a specific historical timeline for the research focus on this compound is not extensively documented in dedicated reviews, its emergence can be contextualized within the broader and evolving interest in substituted pyrazoles and their potential applications. The introduction of a bromine atom and a phenol ring onto the pyrazole scaffold is a deliberate synthetic modification aimed at exploring the structure-activity relationships of this class of compounds.

The research focus on derivatives like this compound has been driven by the continuous search for new molecules with specific biological or material properties. The presence of the bromine atom, for instance, can enhance lipophilicity and may influence the compound's binding affinity to biological targets. The hydroxyl group of the phenol provides a site for further functionalization or for crucial hydrogen bonding interactions. A significant milestone in the specific study of this compound was the determination of its crystal structure, which provided precise insights into its molecular geometry and intermolecular interactions. researchgate.net

Detailed Research Findings

The scientific investigation of this compound has yielded specific data regarding its physicochemical properties and molecular structure. This information is fundamental for its application in further research and development.

Physicochemical Properties

Basic physicochemical data for this compound has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 99067-15-9 | sigmaaldrich.com |

| Molecular Formula | C₉H₇BrN₂O | sigmaaldrich.com |

| Molecular Weight | 239.07 g/mol | sigmaaldrich.com |

| Appearance | White to light yellow to purple powder to crystal | nih.gov |

| Melting Point | 159-163 °C | sigmaaldrich.com |

| Purity | >98.0% | nih.gov |

Crystal Structure Data

A pivotal study published in 2017 detailed the crystal structure of this compound, providing precise measurements of its atomic arrangement. researchgate.net

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 16.255(3) | researchgate.net |

| b (Å) | 4.4119(9) | researchgate.net |

| c (Å) | 25.923(5) | researchgate.net |

| β (°) | 107.99(3) | researchgate.net |

| Volume (ų) | 1768.2(7) | researchgate.net |

| Z | 8 | researchgate.net |

| Temperature (K) | 150 | researchgate.net |

The study revealed that the molecule has a nearly planar geometry, with a dihedral angle of 8.6(2)° between the pyrazole and phenyl rings. researchgate.net This planarity is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIKRSVKWZRJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425276 | |

| Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99067-15-9 | |

| Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 1h Pyrazol 3 Yl Phenol and Its Analogues

Established Synthetic Routes to the 4-Bromo-2-(1H-pyrazol-3-yl)phenol Scaffold

Traditional synthetic strategies for creating the title compound and its analogues typically involve a two-pronged approach: formation of the core pyrazole (B372694) ring and introduction of the bromine substituent onto the phenol (B47542) ring. These steps can be performed in different sequences to achieve the final product.

Cyclocondensation Reactions in Pyrazole Moiety Formation

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. researchgate.netniscpr.res.in For the synthesis of 3-arylpyrazoles, the 1,3-dicarbonyl precursor is often an α,β-unsaturated ketone, commonly known as a chalcone (B49325). dergipark.org.tracs.orgnih.gov

The general mechanism involves the initial reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde in the presence of a base (like NaOH or KOH) via a Claisen-Schmidt condensation to form a chalcone. niscpr.res.innih.gov This intermediate then undergoes a cyclization reaction with hydrazine hydrate (B1144303), often in a solvent like ethanol (B145695) or glacial acetic acid, to yield the pyrazoline, which can then be oxidized to the corresponding pyrazole. researchgate.netacs.orgnih.gov The reaction of the chalcone with hydrazine hydrate in glacial acetic acid can directly lead to the acetylated pyrazole derivative. researchgate.net

To synthesize the 2-(1H-pyrazol-3-yl)phenol scaffold, the starting material would be a 2'-hydroxyacetophenone (B8834) derivative. The reaction pathway is illustrated below:

Step 1 (Chalcone Formation): Condensation of a substituted 2'-hydroxyacetophenone with a suitable aldehyde.

Step 2 (Pyrazole Formation): Cyclocondensation of the resulting chalcone with hydrazine hydrate.

The table below summarizes findings for the synthesis of pyrazole derivatives from chalcones.

| Chalcone Precursor | Reagents | Conditions | Product | Yield (%) | Ref |

| Substituted Chalcone | Hydrazine Hydrate, Glacial Acetic Acid | Reflux | 1-acetyl-3-aryl-5-(substituted)pyrazoles | - | researchgate.net |

| 3-phenyl-acryloyl-phenyl-1H-quinazolin-2,4-dione | Hydrazine Hydrate, Ethanol | Reflux | Pyrazoline derivative | - | acs.orgnih.gov |

| Substituted Chalcone | Hydrazine Hydrate (99%), Glacial Acetic Acid | Reflux, 6.5 h | Pyrazoline derivative | Excellent | niscpr.res.in |

Data table based on research findings for analogous structures.

Strategies for Bromine Introduction on the Phenolic Ring

The introduction of a bromine atom onto the phenolic ring is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. khanacademy.orgyoutube.com This means that direct bromination of 2-(1H-pyrazol-3-yl)phenol would likely yield a mixture of products, with substitution occurring at the positions ortho and para to the hydroxyl group. To achieve the specific 4-bromo isomer, careful control of reaction conditions is necessary.

Two primary strategies can be employed:

Bromination of the Phenol-Pyrazole Scaffold: The final 2-(1H-pyrazol-3-yl)phenol molecule can be brominated directly. The hydroxyl group activates the ring, directing the incoming electrophile (Br+) to the available ortho and para positions. Since the pyrazole moiety already occupies one ortho position, the primary sites for substitution are the other ortho position (position 6) and the para position (position 4). To selectively obtain the 4-bromo isomer, the reaction can be performed in a non-polar solvent like carbon disulfide (CS₂) at low temperatures. orgsyn.org This approach often favors the para product due to steric hindrance at the ortho position from the bulky pyrazole group. khanacademy.org In contrast, using a polar solvent like water (bromine water) can lead to polysubstitution, yielding the 2,4,6-tribromophenol (B41969) derivative. khanacademy.orgyoutube.com

Synthesis from a Pre-brominated Precursor: An alternative and often more controlled method is to begin the synthesis with a phenol that is already brominated at the desired position. For the target compound, this would involve using 4-bromophenol (B116583) or a derivative like 2-acetyl-4-bromophenol as the starting material. orgsyn.org For example, 1-(5-bromo-2-hydroxyphenyl)ethanone can be used to synthesize the corresponding chalcone, which is then cyclized to form this compound directly, ensuring the bromine is in the correct position. This avoids issues with regioselectivity in the final bromination step. google.com

Innovations in this compound Synthesis

While classical methods are robust, modern synthetic chemistry has driven the development of more efficient, selective, and environmentally friendly approaches for constructing pyrazole rings.

Transition-Metal Catalyzed Approaches for Pyrazole Construction

Transition-metal catalysis has emerged as a powerful tool for synthesizing complex heterocyclic compounds like pyrazoles, offering high yields and regioselectivity under mild conditions. organic-chemistry.org Various metals, including palladium, copper, and iron, have been successfully employed. organic-chemistry.org

These innovative methods provide alternatives to the traditional hydrazine-dicarbonyl condensation:

Palladium-Catalyzed Reactions: Palladium catalysts can be used in several ways, such as in the coupling of aryl triflates with pyrazole derivatives or the four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide. organic-chemistry.org Another approach involves a tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates to furnish polysubstituted pyrazoles. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-promoted reactions, often using inexpensive copper salts like Cu₂O, enable the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org These reactions can be highly regioselective and utilize air as a green oxidant. organic-chemistry.org

Iron-Catalyzed Reactions: Iron catalysts offer a less expensive and more environmentally benign option for pyrazole synthesis. An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols has been developed. organic-chemistry.org

The table below highlights some transition-metal catalyzed methods for pyrazole synthesis.

| Catalytic System | Reactants | Reaction Type | Key Features | Ref |

| Palladium/tBuBrettPhos | Aryl triflates, Pyrazole derivatives | Coupling | Provides N-arylpyrazoles in very good yields | organic-chemistry.org |

| Copper(I) Oxide (Cu₂O) | N,N-disubstituted hydrazines, Alkynoates | Aerobic Oxidative [3+2] Cycloaddition | Uses air as a green oxidant, high atom economy | organic-chemistry.org |

| Iron Catalyst | Diarylhydrazones, Vicinal diols | Cyclization | Regioselective, broad substrate scope | organic-chemistry.org |

| Ru₃(CO)₁₂/NHC-diphosphine | 1,3-diols, Arylhydrazines | Dehydrogenative Coupling | High selectivity, produces only water and H₂ as byproducts | organic-chemistry.org |

Data table showcasing various innovative catalytic approaches.

Green Chemistry Methodologies in Synthesis of Phenolic Pyrazoles

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly being applied to pyrazole synthesis. jetir.org Key strategies include the use of environmentally benign solvents like water, solvent-free reaction conditions, and the application of alternative energy sources. thieme-connect.comresearchgate.net The synthesis of pyrazoles in aqueous media is a significant area of development, offering a non-polluting and abundant solvent alternative to volatile organic compounds. thieme-connect.com Various catalysts, including solid-supported acids like silica-supported sulfuric acid and metal nanocomposites, have been shown to be effective in aqueous systems. thieme-connect.comresearchgate.net

Among green chemistry techniques, microwave-assisted organic synthesis (MAOS) has gained significant traction for the synthesis of pyrazoles and other heterocycles. dergipark.org.trdergipark.org.tr Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. dergipark.org.trnih.govmdpi.com

This technology is particularly well-suited for the classical cyclocondensation reaction. The synthesis of pyrazoles from chalcones and hydrazine derivatives can be efficiently carried out under microwave irradiation, often in a one-pot procedure and sometimes under solvent-free conditions. nih.govmdpi.commdpi.com This method not only accelerates the reaction but also aligns with the principles of green chemistry by reducing energy consumption and solvent waste. dergipark.org.trnih.gov

The following table presents data from studies on microwave-assisted pyrazole synthesis.

| Reactants | Catalyst/Medium | Microwave Conditions | Time | Yield (%) | Ref |

| Chalcone analogues, Hydrazine hydrate, Oxalic acid | Acetic acid (catalyst), Ethanol | - | - | - | nih.gov |

| Dibenzalacetones, Phenylhydrazines | NaOH, Ethanol | 100 W, 75 °C | 30 min | up to 73% | mdpi.com |

| β-ketoesters, Hydrazines, Aldehydes | Solvent-free | 420 W | 10 min | 51-98% | mdpi.com |

| Substituted benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Water | Room Temperature | 20 min | - | dergipark.org.tr |

Data table summarizing microwave-assisted pyrazole synthesis protocols.

Eco-Friendly Catalytic Systems

The development of eco-friendly catalytic systems represents a significant advancement in the synthesis of this compound and its analogues, aligning with the principles of green chemistry. These systems prioritize the use of non-toxic, reusable catalysts, milder reaction conditions, and environmentally benign solvents, aiming to reduce waste and energy consumption. Research in this area focuses on heterogeneous catalysts and alternative energy sources to create more sustainable synthetic routes.

A cornerstone of green chemistry is the replacement of hazardous and corrosive homogeneous catalysts with solid, reusable alternatives. eurekaselect.com Heterogeneous catalysts, such as metal oxides and metal-organic frameworks (MOFs), offer significant advantages, including easy separation from the reaction mixture, potential for recycling, and often milder reaction conditions. scilit.com For instance, zinc oxide (ZnO) nanoparticles have been effectively used as a reusable and eco-friendly catalyst for the one-pot, four-component synthesis of pyranopyrazole derivatives in water, yielding good to excellent results. nih.gov Similarly, cerium(IV) sulfate (B86663) tetrahydrate (Ce(SO₄)₂·4H₂O) has been demonstrated as a highly efficient and reusable heterogeneous catalyst for synthesizing 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) in a water-ethanol solvent system, resulting in high yields and short reaction times. arabjchem.orgresearchgate.netscilit.com

The exploration of novel catalytic supports and materials is another key aspect. Nano-magnetic metal-organic frameworks, for example, have been employed in the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions, showcasing the potential of advanced materials in green catalysis. nih.gov These catalysts are not only efficient but can also be easily recovered using an external magnet, simplifying the purification process. nih.gov The use of biodegradable catalysts, such as those derived from natural sources, is also an emerging area of interest. journaljpri.com

In addition to the catalyst itself, the reaction medium and energy input are critical components of an eco-friendly synthetic approach. The use of water as a solvent is highly encouraged due to its non-toxic and non-flammable nature. nih.govnih.gov Solvent-free reaction conditions, where the reactants are heated together without a solvent, further enhance the green credentials of a synthesis by eliminating solvent waste altogether. nih.govnih.govresearchgate.netscielo.br

Alternative energy sources like microwave irradiation and ultrasound are also being increasingly utilized to drive reactions more efficiently. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve yields for a variety of pyrazole derivatives. nih.govnih.govdergipark.org.trmedicaljournalshouse.com This method offers rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. medicaljournalshouse.com Ultrasound-assisted synthesis provides another energy-efficient alternative, promoting reactions through acoustic cavitation. nih.govresearchgate.net For example, the synthesis of certain pyrazole derivatives has been successfully achieved in water under ultrasonic irradiation, highlighting the synergy between green solvents and alternative energy sources. nih.gov

The following tables provide a summary of research findings on eco-friendly catalytic systems used in the synthesis of pyrazole analogues.

Table 1: Heterogeneous Catalysts in the Synthesis of Pyrazole Derivatives

| Catalyst | Substrate(s) | Solvent/Conditions | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| ZnO nanoparticles | Aromatic aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | Water | 85-90% | Reusable, eco-friendly solvent | nih.gov |

| Ce(SO₄)₂·4H₂O | Aryl aldehydes, 1-Phenyl-3-methyl-5-pyrazolone | H₂O–EtOH | 80-98% | Reusable, mild conditions, short reaction time | arabjchem.orgresearchgate.net |

| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(Cyanoacetyl)indole | Solvent-free, 100 °C | High | Nano-magnetic, reusable, solvent-free | nih.gov |

| Indium(III) chloride | Dimedone, 1H-Pyrazol-5-amines, Isatins | Water, Ultrasonic irradiation | Excellent | Readily available catalyst, green solvent | nih.gov |

Table 2: Microwave and Ultrasound-Assisted Synthesis of Pyrazole Derivatives

| Energy Source | Reaction | Solvent/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave | Ring-opening of phenyl glycidyl (B131873) ether with pyrazoles | Solvent-free, 120 °C | 1 min | Competitive | nih.gov |

| Microwave | Cyclization of chalcone analogs with hydrazine hydrate | Ethanol, Acetic acid (catalyst) | Not specified | High | nih.gov |

| Microwave | Synthesis of various pyrazole derivatives | Various (e.g., solvent-free, ethanol) | 2-20 min | 54-81% | dergipark.org.trmedicaljournalshouse.com |

| Ultrasound | Michael addition of chalcones with phenylhydrazine | Not specified | Not specified | Good | researchgate.net |

High Resolution Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

The definitive molecular and crystal structure of this compound has been established through single-crystal X-ray diffraction analysis. These studies offer a high-resolution view of bond lengths, angles, and the spatial relationships between adjacent molecules.

Determination of Crystal System and Space Group

Initial crystallographic reports for this compound were subject to revision, with a corrigendum (B26392) clarifying the correct crystal system and space group. researchgate.net The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. researchgate.net

The specific space group was determined to be C2/c (No. 15). researchgate.netresearchgate.net This notation indicates a C-centered lattice with a c-glide plane perpendicular to the b-axis. The crystallographic data, determined at a temperature of 150 K, are summarized in the table below. researchgate.net

| Crystallographic Parameter | Value |

| Chemical Formula | C₉H₇BrN₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.255(3) |

| b (Å) | 4.4119(9) |

| c (Å) | 25.923(5) |

| β (°) | 107.99(3) |

| Volume (ų) | 1768.2(7) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 150 |

| Rgt(F) | 0.0450 |

| wRref(F²) | 0.0960 |

| Table 1: Crystal data and structure refinement for this compound. researchgate.net |

Analysis of Molecular Conformation and Planarity (e.g., Dihedral Angles)

In this compound, the phenol (B47542) and pyrazole (B372694) rings are linked by a single C-C bond. The molecule adopts a nearly planar conformation, a configuration stabilized by the formation of an intramolecular hydrogen bond. This planarity is crucial for maximizing electronic conjugation between the two ring systems.

Intramolecular Hydrogen Bonding Networks (O–H∙∙∙N interactions)

A defining feature of the molecular structure of this compound is the presence of a strong intramolecular hydrogen bond. This bond forms between the hydroxyl group (-OH) of the phenol ring, which acts as the hydrogen bond donor, and the imine-like nitrogen atom of the adjacent pyrazole ring, which serves as the acceptor. researchgate.netsigmaaldrich.com

This O–H∙∙∙N interaction results in the formation of a stable six-membered pseudo-ring, often referred to as an S(6) ring motif. Such intramolecular hydrogen bonds are a common and stabilizing feature in molecules with similar ortho-substituted phenol and nitrogen-containing heterocyclic fragments. sigmaaldrich.comvedantu.com The formation of this chelate-like ring significantly influences the molecule's conformation, locking the phenol and pyrazole rings into a nearly coplanar orientation.

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction | Key Feature |

| Phenol Oxygen (O) | Hydroxyl Hydrogen | Pyrazole Nitrogen (N) | O–H∙∙∙N | Formation of a stable 6-membered S(6) pseudo-ring (chelate ring) |

| Table 2: Intramolecular Hydrogen Bonding in this compound. |

Intermolecular Interactions and Supramolecular Architectures

Beyond the covalent and intramolecular forces that define a single molecule, the crystal structure of this compound is governed by a hierarchy of weaker intermolecular interactions. These forces, including halogen bonds and stacking interactions, direct the assembly of individual molecules into a well-defined three-dimensional supramolecular architecture.

The bromine atom in the 4-position of the phenol ring plays a crucial role in the crystal packing through halogen bonding. A halogen bond is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site. acs.orgprinceton.edu

In the crystal structure of a copper(II) complex containing the 4-Bromo-2-(1H-pyrazol-3-yl)phenolato ligand, neighboring molecular chains are connected by distinct Br∙∙∙Br interactions. researchgate.net The observed distance for this contact is 3.6050(5) Å. researchgate.net This distance is shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å), indicating a significant attractive interaction. The geometry of this contact (C–Br∙∙∙Br angle) identifies it as a Type II halogen bond, which is known to be an attractive interaction that contributes to the stability of the crystal lattice. researchgate.net

The planar, cyclic structures within this compound facilitate π-π stacking interactions, which are essential to its supramolecular assembly. Specifically, the association between molecules is achieved through what can be described as chelate-chelate stacking. researchgate.net

This interaction involves the stacking of the six-membered pseudo-ring (formed by the intramolecular O–H∙∙∙N bond) of one molecule with the pyrazole ring of an adjacent molecule. researchgate.net The distance measured for this stacking interaction in the related copper complex is 3.2848(10) Å. researchgate.net This distance is characteristic of strong π-π stacking, which helps to organize the molecules into extended chains within the crystal. researchgate.net These chains are then further interlinked by the aforementioned Br∙∙∙Br halogen bonds, creating a robust three-dimensional network. researchgate.net

π–π Interactions

The molecular structure of this compound in the solid state has been determined through single-crystal X-ray diffraction. The analysis reveals a conformation defined by the spatial arrangement of the bromophenol and pyrazole ring systems. The presence of these two aromatic rings, one electron-rich (phenol) and the other a five-membered heterocycle (pyrazole), introduces the potential for significant non-covalent interactions, particularly π–π stacking, which are crucial in dictating the supramolecular assembly and crystal packing.

| Crystallographic Data for this compound | |

| Molecular Formula | C₉H₇BrN₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| 'a' parameter | 16.255(3) Å |

| 'b' parameter | 4.4119(9) Å |

| 'c' parameter | 25.923(5) Å |

| Angle (β) | 107.99(3)° |

| Volume (V) | 1768.2(7) ų |

| Molecules per unit cell (Z) | 8 |

This table presents the unit cell parameters as determined by single-crystal X-ray diffraction.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its covalent framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the aromatic phenol ring would appear as a set of multiplets in the aromatic region (typically δ 6.8–8.0 ppm). The coupling patterns would be indicative of their relative positions. The protons of the pyrazole ring would also resonate in the aromatic region, with chemical shifts influenced by the adjacent phenol substituent. Furthermore, the labile protons of the phenol hydroxyl (-OH) and pyrazole amine (-NH) groups would be present, likely as broad singlets, with chemical shifts that can vary depending on solvent and concentration. The phenolic proton is expected in the δ 4–7 ppm range. uobabylon.edu.iq

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by showing a signal for each unique carbon atom. The carbon attached to the electronegative oxygen of the phenol group is anticipated to be shifted significantly downfield (δ 150–160 ppm). uobabylon.edu.iq The carbon bearing the bromine atom would also have a characteristic chemical shift. The remaining carbons of the phenol and pyrazole rings would appear in the typical aromatic region (δ 110–140 ppm).

| Expected ¹H NMR Spectral Regions | |

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Phenolic -OH | 4.0 - 7.0 (broad) |

| Aromatic C-H (Phenol) | 6.8 - 8.0 |

| Pyrazole C-H | 6.5 - 8.5 |

| Pyrazole N-H | 10.0 - 13.0 (broad) |

This table summarizes the expected chemical shift regions for the different types of protons in this compound based on standard NMR principles.

| Expected ¹³C NMR Spectral Regions | |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-O | 150 - 160 |

| Aromatic C-Br | 110 - 125 |

| Aromatic/Heteroaromatic C-H & C-C | 110 - 145 |

This table summarizes the expected chemical shift regions for the carbon atoms in this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of this compound is expected to exhibit several key absorption bands.

A prominent and broad absorption band would be anticipated in the region of 3200–3550 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic group. specac.com The broadness of this peak is a result of intermolecular hydrogen bonding. Similarly, an N-H stretching vibration from the pyrazole ring is expected, typically appearing in the 3100–3500 cm⁻¹ range. Aromatic C-H stretching vibrations would give rise to sharp peaks just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and pyrazole rings would produce a series of bands in the 1450–1620 cm⁻¹ region. A strong C-O stretching band for the phenol is expected around 1200 cm⁻¹. The C-Br stretching vibration typically appears at lower wavenumbers, in the 500–650 cm⁻¹ range.

| Expected IR Absorption Bands | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3550 (Broad) |

| N-H Stretch (Pyrazole) | 3100 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C / C=N Stretch (Ring) | 1450 - 1620 |

| C-O Stretch (Phenol) | 1180 - 1260 |

| C-Br Stretch | 500 - 650 |

This table outlines the principal vibrational modes and their expected frequencies in the IR spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the conjugated system formed by the phenol and pyrazole rings. These transitions typically result in strong absorption bands in the ultraviolet region, generally between 200 and 400 nm. The presence of the hydroxyl (-OH) and bromo (-Br) substituents on the phenyl ring, acting as auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent chromophores. The specific λmax values are sensitive to the solvent environment.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂O), high-resolution mass spectrometry would confirm its molecular formula. The monoisotopic mass is calculated to be approximately 237.974 Da.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. savemyexams.com Due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. youtube.com This characteristic doublet is a definitive signature for the presence of a single bromine atom in the molecule.

| Predicted Mass Spectrometry Data | |

| Adduct / Ion | Predicted m/z |

| [M(⁷⁹Br)]⁺ | ~237.97 |

| [M(⁸¹Br)]⁺ | ~239.97 |

| [M(⁷⁹Br)+H]⁺ | ~238.98 |

| [M(⁸¹Br)+H]⁺ | ~240.98 |

| [M(⁷⁹Br)+Na]⁺ | ~260.96 |

| [M(⁸¹Br)+Na]⁺ | ~262.96 |

This table shows the predicted mass-to-charge ratios (m/z) for the molecular ion and common adducts, illustrating the characteristic bromine isotope pattern.

Coordination Chemistry and Metal Complexation Studies

Ligating Properties of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

The coordination behavior of this compound is defined by the presence of specific donor atoms and its ability to deprotonate, which alters its coordination mode.

This compound possesses two primary donor sites for metal coordination: the oxygen atom of the phenolic group and one of the nitrogen atoms of the pyrazole (B372694) ring. researchgate.netnih.gov Specifically, the imine-type nitrogen atom of the pyrazole ring, with its lone pair of electrons, acts as a Lewis base, readily coordinating to a metal center. nih.gov

When coordinated to a metal ion, such as copper(II), the ligand typically acts as a bidentate chelate. Coordination occurs through the deprotonated phenolate (B1203915) oxygen and the pyrazole nitrogen atom, forming a stable chelate ring with the metal center. researchgate.net This bidentate N,O-chelation is a common coordination mode for this class of ligands.

The coordination behavior of this compound is critically dependent on the pH of the reaction medium and the presence of a base. In its neutral, protonated form, the pyrazole moiety can coordinate to a metal center in a monodentate fashion through the imine nitrogen. nih.gov The uncoordinated -NH group of the pyrazole can further stabilize the resulting complex through hydrogen bonding. nih.gov

However, in the presence of a base, the phenolic proton is removed, generating a phenolate anion. nih.gov This deprotonation is crucial as it activates the oxygen atom for coordination and transforms the ligand into a monoanionic bidentate ligand. The deprotonated form, 4-bromo-2-(1H-pyrazol-3-yl)phenolate, coordinates much more strongly, utilizing both the phenolate oxygen and the pyrazole nitrogen to form a chelate. researchgate.net This change from a potentially monodentate neutral ligand to a bidentate anionic ligand significantly influences the structure and stability of the resulting metal complexes. nih.govontosight.ai

Synthesis and Characterization of Metal Complexes

The versatile ligating properties of this compound have been exploited in the synthesis of various metal complexes, particularly with copper(II).

The interaction of this compound with copper(II) salts leads to the formation of distinct mononuclear and potentially trinuclear species, depending on the reaction stoichiometry and conditions.

A notable example of a mononuclear complex is bis[4-bromo-2-(1H-pyrazol-3-yl)phenolato]copper(II). researchgate.net This complex is synthesized from the reaction of the ligand with a copper(II) salt. In this compound, two deprotonated ligands coordinate to a single copper(II) center. Each ligand acts as a bidentate chelate, binding through the phenolate oxygen and a pyrazole nitrogen atom. The resulting coordination geometry around the copper(II) ion is typically square planar. researchgate.net The crystal structure of this complex, with the formula C18H12Br2CuN4O2, has been determined by X-ray diffraction. researchgate.net

Table 1: Crystallographic Data for Mononuclear Copper(II) Complex

| Parameter | Value |

|---|---|

| Formula | C18H12Br2CuN4O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c (no. 14) |

| a (Å) | 11.5165(11) |

| b (Å) | 5.4369(5) |

| c (Å) | 14.4872(14) |

| V (ų) | 873.52(14) |

| Z | 2 |

Data sourced from reference researchgate.net.

While a specific trinuclear copper(II) complex with this compound is not detailed in the provided search results, the formation of such structures is plausible and has been observed with structurally related phenol-based ligands. mdpi.com For instance, a trinuclear copper(II) complex, [CuII3(NIT2PhO)2Cl4], was synthesized using a p-cresol-substituted bis(α-nitronyl nitroxide) biradical ligand. mdpi.com

In this analogous trinuclear complex, the bridging capability of the phenoxo group is key to the formation of the multi-nuclear assembly. mdpi.com The deprotonated phenolate oxygen atom of the ligand bridges between two copper(II) centers. It is conceivable that under appropriate reaction conditions, the phenolate oxygen of this compound could similarly act as a bridging ligand to link multiple copper(II) ions, potentially leading to the formation of trinuclear or other polynuclear architectures. The synthesis of such a complex would likely involve a specific molar ratio of the copper(II) salt to the ligand. mdpi.com

Related Metal Complexes (e.g., Manganese(II), Iron(II)) with Pyrazole-Phenol Ligands

The study of pyrazole-phenol ligands extends to various transition metals, with significant research focusing on manganese and iron complexes due to their interesting magnetic and catalytic properties.

Manganese Complexes: While much research on manganese involves Mn(III) to explore magnetic properties, the principles are relevant to Mn(II) coordination. universiteitleiden.nlacs.orgnih.gov Phenol-pyrazole based ligands readily react with manganese salts to form mononuclear and polynuclear complexes. universiteitleiden.nlacs.org For instance, the reaction of ligands like 3(5)-(2-hydroxyphenyl)pyrazole with manganese(II) chloride or bromide in the presence of a base yields mononuclear manganese(III) compounds where the metal ion adopts a square-pyramidal geometry. acs.org In these structures, the ligand acts as a bidentate chelator through the phenolate oxygen and a pyrazole nitrogen atom. High-nuclearity manganese clusters, such as octanuclear and hexanuclear species, have also been synthesized using these ligands, demonstrating their ability to act as bridging units between multiple metal centers. nih.gov

Iron(II) Complexes: Pyrazole-based ligands are extensively used to create iron(II) coordination complexes. These complexes are of particular interest for their spin-crossover (SCO) properties. Derivatives of 2,6-di(1H-pyrazol-3-yl)pyridine, which feature a similar N-N-N pincer motif to the deprotonated phenol-pyrazole system, form stable complexes with iron(II). nih.gov The coordination environment is typically octahedral, with two tridentate ligands wrapping around the Fe(II) center. The resulting complexes can be high-spin, low-spin, or exhibit a temperature- or guest-induced transition between these states. nih.govnih.gov The steric and electronic properties of substituents on the pyrazole and pyridine (B92270) rings play a crucial role in tuning the ligand field strength and, consequently, the magnetic behavior of the iron(II) center. nih.gov For example, heteroleptic Fe(II) complexes incorporating 3,5-dimethyl-1-(2′-pyridyl)-pyrazole and sulfonate ligands have been shown to form an FeN₄O₂ coordination environment. rsc.org

Spectroscopic and Structural Investigations of Metal Complexes

Spectroscopic and crystallographic methods are indispensable for elucidating the structure and bonding in metal complexes of pyrazole-phenol ligands.

X-ray Crystallography of Coordinated Species

For example, in a family of mononuclear manganese(III) halide complexes with 3(5)-(2-hydroxyphenyl)pyrazole derivatives, the Mn(III) ion is consistently found in a distorted square-pyramidal geometry. acs.org The ligand coordinates in a bidentate fashion via the deprotonated phenol (B47542) oxygen and one of the pyrazole nitrogen atoms, forming a chelate ring. The base of the pyramid is typically formed by two of these bidentate ligands, with a halide ion occupying the apical position. acs.org In some structures, intermolecular hydrogen bonds between the pyrazole N-H group and a halide on an adjacent molecule lead to the formation of one-dimensional chains. acs.org The synthesis of nickel(II) complexes with ligands such as 1-benzothiazol-2-yl-5-(2-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid methyl ester has also been confirmed through X-ray diffraction. nih.gov

Table 1: Selected Crystallographic Data for a Related Mn(III) Complex

| Parameter | [Mn(HphpzH)₂Cl] |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Square Pyramidal |

| Mn-O Bond Lengths (Å) | ~1.88-1.89 |

| Mn-N Bond Lengths (Å) | ~2.00-2.01 |

| Mn-Cl Bond Length (Å) | ~2.23 |

Data derived from studies on related manganese(III) phenol-pyrazole complexes. acs.org

Vibrational Spectroscopy Shifts upon Coordination

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the coordination of a ligand to a metal ion. The coordination process alters the electronic distribution and bond strengths within the ligand, leading to characteristic shifts in its vibrational frequencies.

Upon complexation of a pyrazole-phenol ligand, several key spectral changes are observed:

O-H Stretch: The broad O-H stretching band of the free phenolic ligand, typically found in the 3200-3600 cm⁻¹ region, disappears upon deprotonation and coordination to the metal center.

N-H Stretch: The N-H stretching vibration of the pyrazole ring, usually observed around 3100-3300 cm⁻¹, may shift or broaden upon coordination, especially if the N-H group is involved in hydrogen bonding within the crystal lattice. acs.org

C=N and C=C Stretches: The stretching vibrations associated with the pyrazole ring (typically in the 1400-1600 cm⁻¹ range) often shift to higher or lower frequencies. These shifts are indicative of the electronic changes in the ring system caused by the donation of electron density from the nitrogen atom to the metal. derpharmachemica.com

New Low-Frequency Bands: The formation of new bonds between the metal and the ligand (M-O and M-N) gives rise to new vibrational modes at low frequencies (typically below 600 cm⁻¹).

Theoretical studies using Density Functional Theory (DFT) have been employed to assign the vibrational modes of pyrazole and its derivatives, providing a strong basis for interpreting the experimental spectra of their metal complexes. derpharmachemica.comnih.gov

Functional Applications in Coordination Chemistry

The ability of pyrazole-phenol ligands to selectively bind metal ions has led to their exploration in various applications, from environmental remediation to the construction of advanced materials.

Utilization as Metal Ion Extraction Reagents

The chelating properties of pyrazole-based ligands make them effective agents for liquid-liquid or solid-phase extraction of metal ions from aqueous solutions. researchgate.netresearchgate.net The combination of a soft nitrogen donor and a hard oxygen donor in pyrazole-phenol ligands allows for selective binding to different metal ions based on their hardness or softness according to Pearson's HSAB (Hard and Soft Acids and Bases) theory.

For example, bidentate pyrazole ligands have been synthesized and successfully used for the selective liquid-liquid extraction of Fe(II) and Cd(II). researchgate.net Similarly, pyrazole-based ligands supported on a solid phase have demonstrated high adsorption capacity and excellent selectivity for extracting heavy metals like Pb(II), Cu(II), and Cd(II) from water. researchgate.net The efficiency and selectivity of the extraction process can be tuned by modifying the substituents on the ligand scaffold and controlling the pH of the aqueous phase. researchgate.net

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes linked by organic ligands. The directionality and rigidity of pyrazole-containing ligands make them excellent candidates for use as building blocks in MOF synthesis. acs.orgacs.org Azolate-based MOFs, including those made from pyrazolate linkers, are noted for their exceptional stability, often withstanding harsh alkaline conditions. acs.org

Pyrazole-functionalized carboxylic acid ligands have been used to synthesize zinc(II)-based MOFs. rsc.org These frameworks can exhibit anionic structures, making them suitable for the selective adsorption of cationic organic dyes. The pore size and functionality of the MOF can be systematically tuned by using auxiliary ligands in conjunction with the primary pyrazole-based linker. rsc.org The robust nature and tunable porosity of pyrazolate MOFs have also led to their use in heterogeneous catalysis, where the framework can provide both active sites and a stable, accessible environment for chemical reactions. acs.org

Exploration of Magnetic Properties in Coordination Compounds of this compound

Detailed research findings on the magnetic properties of coordination compounds containing this compound are not available in the surveyed scientific literature.

While the synthesis and crystal structure of some coordination compounds incorporating this compound have been reported, comprehensive studies detailing their magnetic behavior are currently absent from public research databases. For instance, the crystal structure of a copper(II) complex, namely bis[4-bromo-2-(1H-pyrazol-3-yl)phenolato-κN,O]copper(II), has been elucidated. This analysis confirmed the coordination of the ligand to the copper center through the phenolic oxygen and a pyrazolyl nitrogen atom. However, the study did not extend to the investigation of the material's magnetic properties, such as its magnetic susceptibility or magnetic moment.

The exploration of magnetic properties is a significant area of research in coordination chemistry. Such studies provide valuable insights into the electronic structure of the metal ions, the nature of the metal-ligand bonding, and the potential for magnetic interactions between metal centers within a molecule or in the solid state. These interactions can lead to interesting magnetic phenomena, including paramagnetism, diamagnetism, ferromagnetism, and antiferromagnetism, which are crucial for the development of new magnetic materials and catalysts.

For a comprehensive understanding of the magnetic properties of coordination compounds derived from this compound, further research is required. This would involve the synthesis of a broader range of complexes with various transition metals and the subsequent characterization of their magnetic behavior using techniques such as magnetometry.

Below is a placeholder for a data table that would typically present such findings.

Interactive Data Table of Magnetic Properties

| Compound | Metal Ion | Magnetic Moment (μ_eff) [B.M.] | Magnetic Interaction |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

This table would be populated with experimental data upon the completion and publication of relevant magnetic studies.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the properties of pyrazole-based compounds. Calculations are typically performed using specific functionals, such as B3LYP or M06-2X, and basis sets like 6–311++G(d,p), to solve the Schrödinger equation in an approximate manner, providing a balance between accuracy and computational cost.

Theoretical geometry optimization of 4-Bromo-2-(1H-pyrazol-3-yl)phenol aims to find the lowest energy arrangement of its atoms. These calculations are crucial for understanding the molecule's three-dimensional shape and stability. The results of such calculations can be compared with experimental data from X-ray crystallography to validate the computational method.

Experimental crystallographic studies of this compound reveal a nearly planar geometry. researchgate.net This planarity is attributed to a significant intramolecular hydrogen bond between the phenol (B47542) hydroxy group and a nitrogen atom of the pyrazole (B372694) ring. researchgate.net The dihedral angle, which measures the twist between the pyrazole and phenyl rings, is reported to be a mere 8.6(2)°. researchgate.net DFT calculations on similar aromatic heterocyclic systems are adept at reproducing such planar structures and the specific bond lengths and angles that define them.

The electronic structure of the molecule is characterized by analyzing the distribution of electron density and the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. In related pyrazole derivatives, DFT studies have shown that the HOMO is often localized on the electron-rich phenol ring, while the LUMO is distributed across the pyrazole moiety, indicating the likely sites for electrophilic and nucleophilic attack.

Table 1: Selected Experimental Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Dihedral Angle (Pyrazole/Phenyl Ring) | 8.6(2)° |

| Intramolecular Hydrogen Bond (O-H···N) Distance (O···N) | 2.615(3) Å |

| Intramolecular Hydrogen Bond (O-H···N) Angle | 148(4)° |

Source: Based on data from crystallographic studies. researchgate.net

DFT calculations are a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra to assign specific vibrational modes to observed peaks. For similar bromo-phenol compounds, DFT has been successfully used to perform complete analyses of their vibrational spectra. doi.org

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, typically presented as excitation energies and oscillator strengths, help in understanding the photophysical properties of the compound and interpreting experimental UV-Vis spectra. doi.org

Phenol-pyrazole systems like this compound can theoretically exist in different tautomeric forms, such as the enol-imine and keto-enamine forms. The experimentally observed crystal structure confirms the dominance of the enol form, which is stabilized by a strong intramolecular O—H···N hydrogen bond. researchgate.netnih.gov

DFT calculations are the ideal tool for analyzing the energetic landscape of these tautomers. By optimizing the geometry and calculating the electronic energy of each possible tautomer, their relative stabilities can be determined. The tautomer with the lowest calculated energy is predicted to be the most abundant form. Such studies also involve calculating the energy barriers for the transition between tautomers, providing insight into the kinetics of the tautomerization process. While specific tautomeric stability studies for this exact molecule are not prominent in the literature, the methodology is standard for analyzing related systems.

The phenolic hydroxyl group in this compound suggests potential antioxidant activity through radical quenching. Computational studies are instrumental in elucidating the mechanisms by which phenolic compounds neutralize free radicals. scienceopen.com The primary mechanisms include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol first donates an electron, forming a radical cation, which then loses a proton.

Sequential Proton Loss Electron Transfer (SPLET): The phenol is first deprotonated to form a phenoxide anion, which then donates an electron.

DFT calculations can determine the viability of these pathways by computing key thermodynamic parameters. The most important of these is the Bond Dissociation Enthalpy (BDE) of the O-H bond, which is critical for the HAT mechanism. scienceopen.com Lower BDE values indicate a greater ease of hydrogen atom donation and typically correlate with higher antioxidant activity. Other calculated parameters include Ionization Potential (IP) for the SET-PT mechanism and Proton Affinity (PA) for the SPLET mechanism. By comparing these calculated energetic values, the most favorable radical quenching mechanism in a given environment can be predicted. scienceopen.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like this compound, which are synthesized for potential pharmaceutical applications, docking studies are used to investigate how the molecule might interact with the active site of a biological target, such as an enzyme or a receptor. nih.gov

While specific molecular docking studies for this compound were not identified, computational studies on other pyrazole derivatives have utilized this technique to predict binding affinities and interaction patterns. These simulations help in understanding the structural basis of a compound's biological activity and can guide the design of more potent derivatives. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions.

Prediction of Ligand-Receptor Binding Modes and Affinities

Computational methods are instrumental in predicting how this compound might interact with biological targets. Molecular docking is a primary technique used to forecast the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This prediction is crucial in drug discovery and design, helping to identify potential therapeutic targets and understand the mechanism of action.

While specific docking studies for this compound are not extensively documented in publicly available literature, the principles of such studies are well-established. For instance, studies on other pyrazole derivatives have successfully employed molecular docking to predict binding affinities and interaction patterns with various enzymes and receptors. These studies often involve preparing a 3D model of the target protein and the ligand, followed by a systematic search of the conformational space to find the most stable binding pose, typically quantified by a scoring function that estimates the binding free energy.

For this compound, a hypothetical docking study would involve identifying a relevant biological target, such as a protein kinase or a DNA gyrase, which are common targets for pyrazole-containing compounds. The phenol and pyrazole moieties would be expected to form key hydrogen bonds with amino acid residues in the receptor's active site, while the bromo-substituted phenyl ring could engage in hydrophobic or halogen bonding interactions. The predicted binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), would provide a quantitative measure of the potential efficacy of the compound as an inhibitor or modulator of the target protein.

Understanding Intermolecular Interactions at the Binding Site

A detailed analysis of the crystal structure of this compound reveals key intermolecular interactions that are fundamental to its solid-state packing and are indicative of the types of interactions it could form within a biological binding site. The crystal structure shows the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring researchgate.netresearchgate.net. This interaction pre-organizes the molecule into a specific conformation that may be favorable for binding to a receptor.

In a receptor's binding pocket, this compound can participate in a variety of non-covalent interactions:

Hydrogen Bonds: The phenol hydroxyl group and the N-H group of the pyrazole ring are potent hydrogen bond donors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These interactions are highly directional and play a crucial role in molecular recognition.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with Lewis bases such as carbonyl oxygens or aromatic rings within the binding site. Halogen bonds are increasingly recognized for their importance in ligand-receptor interactions.

π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the receptor.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these interactions, providing a deeper understanding of the electronic nature of the bonds and the charge transfer between the ligand and the receptor.

Advanced Computational Analyses

Beyond initial binding predictions, advanced computational methods offer a more nuanced understanding of the physicochemical properties of this compound.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. The key parameter for second-order NLO materials is the first hyperpolarizability (β).

For this compound, DFT calculations could be performed to determine its electronic structure, dipole moment (μ), and first hyperpolarizability (β). The presence of the electron-donating hydroxyl group and the electron-withdrawing bromo group on the phenyl ring, coupled with the pyrazole moiety, creates a potential push-pull system, which is a common feature in molecules with significant NLO responses. Theoretical studies on similar organic molecules have demonstrated that the nature and position of substituents on the aromatic rings can significantly influence the NLO properties. Calculations would likely involve optimizing the molecular geometry and then computing the NLO properties using a suitable functional and basis set. The results would indicate the potential of this compound as a candidate for NLO applications.

| Computational Parameter | Predicted Significance for NLO Properties |

| Dipole Moment (μ) | A non-zero dipole moment is a prerequisite for second-order NLO activity. |

| Polarizability (α) | Describes the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response. Higher values indicate stronger NLO activity. |

Solvent Effects Modeling (e.g., PCM, SMD)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are used to simulate the effects of a solvent on a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant.

For this compound, these models could be used to predict how its geometry, electronic properties, and spectral characteristics change in different solvents. For example, the stability of different tautomers or conformers might vary between polar and non-polar solvents. The UV-Vis absorption spectrum, which is dependent on the electronic transitions, is also sensitive to solvent polarity. By performing calculations in the gas phase and in various simulated solvents, one can gain insight into the solvatochromic behavior of the compound. These studies are crucial for understanding reaction mechanisms in solution and for interpreting experimental data obtained in different solvent environments.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (low-energy states) of a molecule and the energy barriers between them.

Advanced Applications and Prospective Research Avenues

Role as Versatile Building Blocks in Complex Organic Synthesis

The intrinsic reactivity of 4-Bromo-2-(1H-pyrazol-3-yl)phenol makes it a highly valuable and versatile building block in the synthesis of more complex molecular structures. chemimpex.com The molecule possesses several reactive sites that can be selectively functionalized. The phenol (B47542) group can undergo O-alkylation or O-acylation, the pyrazole (B372694) ring can be N-substituted, and the bromine atom on the phenyl ring serves as a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov

This multi-faceted reactivity allows for the strategic and controlled elaboration of the core structure to generate diverse libraries of compounds. For instance, bromo(hetero)arenes are well-established precursors for creating new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in modern organic synthesis. nih.gov Researchers have utilized this compound as an essential intermediate in the multi-step synthesis of novel pharmaceutical and agrochemical agents, where its unique combination of a hydrogen-bond-donating phenol, a metal-coordinating pyrazole, and a modifiable bromo-aromatic ring is crucial for building the final target molecule. chemimpex.com

A specific example of its application is in the synthesis of a series of novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives. In this work, the core structure of the parent phenol was modified to introduce a phenylsulfonyl group on the pyrazole nitrogen, leading to compounds with potent antibacterial activity.

Development of Advanced Functional Materials (e.g., NLO materials)

The field of materials science continuously seeks new molecules with tailored electronic and optical properties. While direct studies on this compound as a functional material are emerging, its structural motifs suggest significant potential, particularly in the domain of nonlinear optical (NLO) materials. Pyrazole derivatives are known to be excellent candidates for NLO applications due to their ability to facilitate intramolecular charge transfer, a key requirement for high second-order hyperpolarizability (β).

Theoretical and experimental studies on related pyrazole-containing push-pull systems have demonstrated promising NLO properties. The structure of this compound, featuring the electron-donating hydroxyl group and the electron-withdrawing/modulating pyrazole and bromo-substituted rings, provides a basis for designing new chromophores. Further functionalization, for instance, by introducing strong electron-donating or -withdrawing groups at the pyrazole N-1 position or by replacing the bromine via cross-coupling, could amplify its NLO response. Its ability to act as a ligand for metal coordination also opens avenues for creating novel metallo-organic materials with unique optical, electronic, or magnetic properties. chemimpex.com

Table 1: Potential Functional Material Applications

| Application Area | Relevant Structural Features | Rationale for Potential |

| Nonlinear Optics (NLO) | Pyrazole ring, Phenolic -OH, Bromine atom | Potential for intramolecular charge transfer; scaffold allows for creation of "push-pull" electronic systems. |

| Coordination Polymers | N-donor pyrazole, O-donor phenol | Acts as a chelating ligand for metal ions, enabling the construction of 1D, 2D, or 3D network structures. universiteitleiden.nlunibo.it |

| Chemosensors | Phenolic and pyrazole protons, metal binding site | Potential for colorimetric or fluorescent sensing of specific ions or molecules through coordination or hydrogen bonding. |

Continued Exploration of Green Chemistry Applications in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis and application of this compound and its derivatives are ripe for exploration through a green chemistry lens.

Recent advancements in the synthesis of pyrazole scaffolds highlight several sustainable strategies that could be adapted. researchgate.net These include:

Use of Green Solvents: Performing synthetic steps in environmentally benign solvents like water or ethanol (B145695), replacing traditional volatile organic compounds. gsconlinepress.com

Catalytic Reactions: Employing recyclable, non-toxic catalysts, such as bio-organic catalysts or simple mineral acids, to improve atom economy and reduce waste. jetir.org

Alternative Energy Sources: Utilizing microwave irradiation or sonication to accelerate reaction times and reduce energy consumption compared to conventional heating. gsconlinepress.comekb.eg

For example, the classical Knorr synthesis of pyrazoles, which often involves harsh acidic conditions, can be adapted using greener catalysts like ammonium (B1175870) chloride. jetir.org Future research will likely focus on developing one-pot, multicomponent reactions to synthesize complex derivatives from this building block, further enhancing the sustainability of the process by reducing the number of intermediate purification steps. rsc.org

Integration into Supramolecular Chemistry and Non-Covalent Interactions Design

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent forces. This compound is an exceptional candidate for supramolecular design due to its high capacity for forming multiple, directional, non-covalent interactions. researchgate.net

The crystal structure of the compound reveals a nearly planar geometry, which is stabilized by a strong intramolecular O-H···N hydrogen bond between the phenolic hydroxyl group and a pyrazole nitrogen atom. researchgate.net This pre-organizes the molecule into a rigid conformation suitable for predictable self-assembly. Beyond this, the molecule can participate in a suite of intermolecular interactions:

Hydrogen Bonding: The remaining N-H group on the pyrazole is a hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.

π-π Stacking: The aromatic phenyl and pyrazole rings can engage in stacking interactions.

This rich array of interaction sites makes the molecule an ideal tecton for crystal engineering and the construction of coordination polymers. universiteitleiden.nl As a ligand, it can chelate metal ions using the phenolic oxygen and a pyrazole nitrogen, while the other functional groups direct the assembly of the resulting metal complexes into larger, ordered architectures. unibo.it Researchers have successfully used similar pyrazolyl-based ligands to construct intricate supramolecular metallocycles and coordination polymers with fascinating structural topologies. nih.govresearchgate.net

Table 2: Non-Covalent Interaction Capabilities

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Role in Supramolecular Design |

| Intramolecular H-Bond | Phenolic -OH | Pyrazole N-atom | Enforces molecular planarity and rigidity. researchgate.net |

| Intermolecular H-Bond | Pyrazole N-H | Pyrazole N-atom, Phenolic O-atom | Directs self-assembly into tapes, sheets, or 3D networks. |

| Halogen Bond | C-Br | Lewis bases (e.g., O, N atoms) | Provides directional control in crystal packing. |

| π-π Stacking | Phenyl and Pyrazole rings | Phenyl and Pyrazole rings | Contributes to the stabilization of crystal lattices. |

| Metal Coordination | Pyrazole N-atom, Phenolic O-atom | Metal Ions | Forms nodes in coordination polymers and metal-organic frameworks. universiteitleiden.nl |

Strategic Importance in Drug Discovery and Lead Compound Optimization

In medicinal chemistry, the search for new drugs often begins with a "lead compound" which is then systematically modified to improve its potency, selectivity, and pharmacokinetic properties—a process known as lead optimization. danaher.compatsnap.com this compound holds significant strategic importance in this process for several reasons.

The pyrazole ring is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs and exhibiting a wide range of biological activities. pharmablock.com It can also serve as a bioisostere for other functional groups like amides or phenols, allowing chemists to fine-tune properties such as metabolic stability, solubility, and lipophilicity while retaining biological activity. pharmablock.comnih.govresearchgate.net

The true strategic value of this compound lies in the combination of its three components:

The Pharmacophore Core: The pyrazolyl-phenol unit can interact with biological targets through hydrogen bonding and hydrophobic interactions.

The Bromine Handle: The bromine atom is a key tool for lead optimization. It provides a site for facile chemical modification through well-established cross-coupling reactions. nih.gov This allows for the rapid synthesis of a large array of analogues where the bromine is replaced by different functional groups, enabling a thorough exploration of the structure-activity relationship (SAR).

Defined Structure: Its relatively rigid, planar structure provides a well-defined vector for orienting new substituents in three-dimensional space, aiding in rational drug design and computational modeling.

A clear demonstration of its utility is the development of derivatives that show potent antibacterial activity through the inhibition of DNA gyrase. This work exemplifies the lead optimization process, where the parent this compound serves as the starting point for creating more complex and biologically active molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for metal complexes of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, and how are they characterized?

- Methodological Answer : Metal complexes (e.g., Cu(II), Zn(II), Ni(II)) are synthesized by reacting metal salts (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O) with the ligand in warm methanolic or ethanolic solutions at a 1:2 molar ratio. The complexes are characterized via elemental analysis (C, H, N), molar conductivity measurements (in DMF, ~10⁻³ mol dm⁻³), and IR spectroscopy to confirm ligand coordination. Microcrystals are filtered after 24 hours and washed with methanol/ethanol .

Q. How is the fungicidal activity of this compound and its metal complexes evaluated against phytopathogens like Phomopsis viticola?

- Methodological Answer : In vitro assays involve testing inhibitory effects on mycelial growth of Ph. viticola. The ligand and its complexes are dissolved in DMF and applied to fungal cultures at varying concentrations (e.g., 0.1–1.0 mg/mL). Activity is compared to commercial fungicides (e.g., pyraclostrobin) using growth inhibition percentages over 7–10 days. EC₅₀ values are calculated via dose-response curves .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer : IR spectroscopy identifies functional groups (e.g., O-H stretch at ~3360 cm⁻¹, N-H at ~3150 cm⁻¹). ¹H NMR (DMSO-d₆) confirms proton environments (e.g., pyrazole protons at δ 7.34 ppm). LC-MS or HRMS validates molecular weights, while single-crystal XRD (using SHELXL) resolves bond lengths and coordination geometries .

Advanced Research Questions

Q. How can crystallographic data refinement (e.g., using SHELXL) resolve ambiguities in the structural determination of metal-ligand complexes?

- Methodological Answer : SHELXL refines crystal structures by optimizing parameters like thermal displacement factors (Uᵢⱼ) and occupancy ratios. For example, in bis[4-bromo-2-(1H-pyrazol-3-yl)phenolato]copper(II), anisotropic refinement distinguishes between disorder and static lattice distortions. Twinning parameters (e.g., BASF) are adjusted for high-resolution data to resolve overlapping reflections .

Q. What experimental and computational strategies address discrepancies in reported fungicidal efficacy across studies?

- Methodological Answer : Variability in EC₅₀ values may arise from differences in metal ion choice (e.g., Cu²⁺ vs. Zn²⁺), solvent polarity (DMF vs. ethanol), or fungal strain virulence. To validate results, replicate studies under standardized conditions (pH, temperature) and use DFT calculations (B3LYP/6-311+G(d,p)) to model metal-ligand interactions and predict bioactivity .

Q. How can synthetic yields of this compound derivatives be optimized while minimizing side reactions?

- Methodological Answer : Yield optimization involves controlling reaction temperature (e.g., 60–80°C for Mannich reactions), solvent selection (DMF for solubility vs. methanol for precipitation), and stoichiometric ratios (e.g., 1:1.2 ligand-to-metal excess). Monitoring by TLC or HPLC ensures reaction completion. Purification via column chromatography (silica gel, 10% MeOH/CH₂Cl₂) removes unreacted intermediates .

Q. What role do computational methods (e.g., DFT) play in predicting the spectroscopic and nonlinear optical properties of derivatives?

- Methodological Answer : DFT at the B3LYP/6-311+G(d,p) level calculates optimized geometries, vibrational frequencies (IR), and electronic transitions (UV-Vis). For this compound complexes, HOMO-LUMO gaps correlate with antifungal activity. Nonlinear optical properties (e.g., hyperpolarizability) are derived from dipole moment and polarizability tensors .

Key Considerations for Researchers

- Contradictory Data : Variations in biological activity may stem from differences in fungal assay protocols or ligand protonation states. Validate methods using positive controls (e.g., pyraclostrobin) .

- Advanced Characterization : Pair experimental data (XRD, IR) with computational models to resolve structural ambiguities and predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |